molecular formula C11H11ClN4O2 B11799379 Ethyl 2-(6-chloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate

Ethyl 2-(6-chloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate

Cat. No.: B11799379
M. Wt: 266.68 g/mol
InChI Key: DXWVXQPRZLQEEI-UHFFFAOYSA-N
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Description

Ethyl 2-(6-chloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloropyridinyl group, a methyl group, and a triazole ring. Its molecular formula is C11H10ClN3O2, and it has a molecular weight of approximately 251.67 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-chloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate typically involves multiple steps. One common method includes the reaction of 6-chloropyridine-2-carbaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate is then subjected to a cyclization reaction with sodium azide to form the triazole ring. The final step involves esterification to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-chloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloropyridinyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

Ethyl 2-(6-chloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-chloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole ring is known to interact with metal ions, which can play a role in its biological activity. Additionally, the chloropyridinyl group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Ethyl 2-(6-chloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate can be compared with other similar compounds such as:

    Ethyl 2-(6-chloropyridin-2-yl)acetate: Similar in structure but lacks the triazole ring, which may result in different chemical and biological properties.

    5-Methyl-2H-1,2,3-triazole-4-carboxylate: Lacks the chloropyridinyl group, which may affect its solubility and reactivity.

    6-Chloropyridin-2-yl derivatives: Various derivatives with different substituents can exhibit a range of biological activities and chemical reactivities.

This compound stands out due to its unique combination of functional groups, which contribute to its diverse applications and potential in scientific research.

Properties

Molecular Formula

C11H11ClN4O2

Molecular Weight

266.68 g/mol

IUPAC Name

ethyl 2-(6-chloropyridin-2-yl)-5-methyltriazole-4-carboxylate

InChI

InChI=1S/C11H11ClN4O2/c1-3-18-11(17)10-7(2)14-16(15-10)9-6-4-5-8(12)13-9/h4-6H,3H2,1-2H3

InChI Key

DXWVXQPRZLQEEI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(N=C1C)C2=NC(=CC=C2)Cl

Origin of Product

United States

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